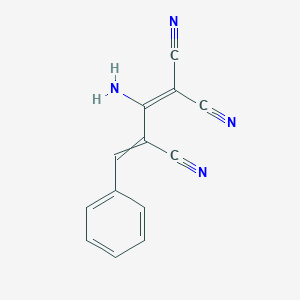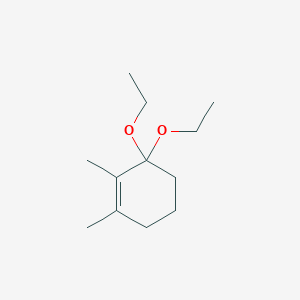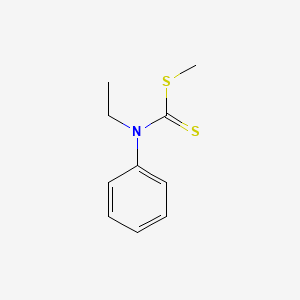![molecular formula C18H14O2 B14578669 2-Benzylspiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-68-3](/img/structure/B14578669.png)
2-Benzylspiro[cyclopropane-1,2'-indene]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylspiro[cyclopropane-1,2’-indene]-1’,3’-dione is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, with a benzyl group attached to the spiro carbon. The presence of the cyclopropane ring introduces significant ring strain, making this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylspiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method is the addition of a carbene to an alkene, which can be achieved using diazo compounds in the presence of a transition metal catalyst such as rhodium or copper . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzylspiro[cyclopropane-1,2’-indene]-1’,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl halides, aluminum chloride (AlCl₃)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzylspiro[cyclopropane-1,2’-indene]-1’,3’-dione has several applications in scientific research:
Chemistry: The compound is used as a model system for studying spirocyclic structures and their reactivity.
Biology: Research into the biological activity of spirocyclic compounds has shown potential applications in drug discovery and development. The unique structure of 2-Benzylspiro[cyclopropane-1,2’-indene]-1’,3’-dione makes it a candidate for studying enzyme interactions and receptor binding.
Industry: In the industrial sector, spirocyclic compounds are used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzylspiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator of specific pathways, depending on its chemical modifications and the biological context .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-indene]-1’,3’-dione: Lacks the benzyl group, resulting in different reactivity and biological activity.
2-Benzylspiro[cyclopropane-1,2’-indene]-1’,3’-diol:
Uniqueness
2-Benzylspiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its combination of a spirocyclic structure with a benzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61124-68-3 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-benzylspiro[cyclopropane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C18H14O2/c19-16-14-8-4-5-9-15(14)17(20)18(16)11-13(18)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI Key |
OHJGQUAJUSDWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)




![2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid](/img/structure/B14578607.png)







![Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]-](/img/structure/B14578676.png)
